

Application Notes and Protocols for High-Purity β -Hydroxybutyryl-CoA

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Compound of Interest

Compound Name: 2-Hydroxybutyryl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

β -hydroxybutyryl-CoA (BHB-CoA) is a critical intermediate in ketone body metabolism and has emerged as a key molecule in the epigenetic regulation of gene expression through post-translational modification of proteins, specifically lysine β -hydroxybutyrylation (Kbhb). This document provides detailed application notes on the use of high-purity BHB-CoA in research, along with comprehensive protocols for its handling, use in enzymatic assays, and quantification.

Chemical Suppliers

High-purity DL- β -Hydroxybutyryl coenzyme A lithium salt can be sourced from the following suppliers. It is recommended to obtain a certificate of analysis to ensure purity.

Supplier	Product Name	Purity	CAS Number
Sigma-Aldrich	DL- β -Hydroxybutyryl coenzyme A lithium salt	$\geq 90\%$	103404-51-9
MedchemExpress	DL- β -Hydroxybutyryl coenzyme A lithium	Research Grade	2871-66-1[1][2]

Applications in Research

β -hydroxybutyryl-CoA is the activated form of the ketone body β -hydroxybutyrate (BHB) and serves as the donor for lysine β -hydroxybutyrylation, a recently discovered histone mark and protein modification.[3]

1. Epigenetics and Gene Regulation:

The most significant application of BHB-CoA in research is the study of lysine β -hydroxybutyrylation (Kbhb). This modification is catalyzed by histone acetyltransferases (HATs), primarily p300/CBP, and is removed by histone deacetylases (HDACs), including HDAC1, 2, and 3, as well as sirtuins (SIRT1, 2, 3).[3] Histone Kbhb is associated with active gene transcription and is dynamically regulated by the metabolic state of the cell, linking cellular metabolism to epigenetic control of gene expression.[3][4]

2. Enzymology and Drug Discovery:

High-purity BHB-CoA is an essential substrate for in vitro studies of the enzymes that regulate Kbhb. These studies are crucial for:

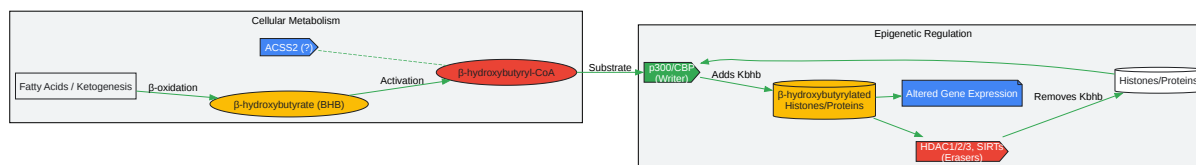
- Characterizing the kinetic parameters of "writer" enzymes like p300.
- Screening for and characterizing inhibitors of "eraser" enzymes (HDACs and SIRTs), which have therapeutic potential in various diseases.

3. Metabolic Studies:

BHB-CoA is a key intermediate in fatty acid metabolism and ketogenesis. Its availability can be studied in the context of metabolic disorders such as diabetes and non-alcoholic fatty liver disease.

Signaling Pathway: Lysine β -Hydroxybutyrylation

The β -hydroxybutyrylation signaling pathway illustrates the link between cellular metabolism and epigenetic regulation. Under conditions of elevated β -hydroxybutyrate, such as fasting or a ketogenic diet, the concentration of BHB-CoA increases, leading to a rise in histone and protein Kbhb levels. This modification, in turn, influences gene expression programs.



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Lysine β -hydroxybutyrylation signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the lysine β -hydroxybutyrylation pathway.

Table 1: Kinetic Parameters of p300 with Acyl-CoAs

While specific kinetic data for p300 with β -hydroxybutyryl-CoA is not readily available, the following data for structurally similar short-chain acyl-CoAs provides a valuable reference.[5]

Substrate	K _m (μ M)	k _{cat} (min^{-1})	k _{cat} /K _m ($\text{min}^{-1} \cdot \mu\text{M}^{-1}$)
Acetyl-CoA	3.6 ± 0.5	6.7 ± 0.3	1.86
Propionyl-CoA	7.9 ± 1.1	3.5 ± 0.2	0.44
n-Butyryl-CoA	11.2 ± 1.8	2.8 ± 0.2	0.25
Isobutyryl-CoA	20.1 ± 3.5	2.6 ± 0.2	0.13

Table 2: IC₅₀ Values of HDAC Inhibitors

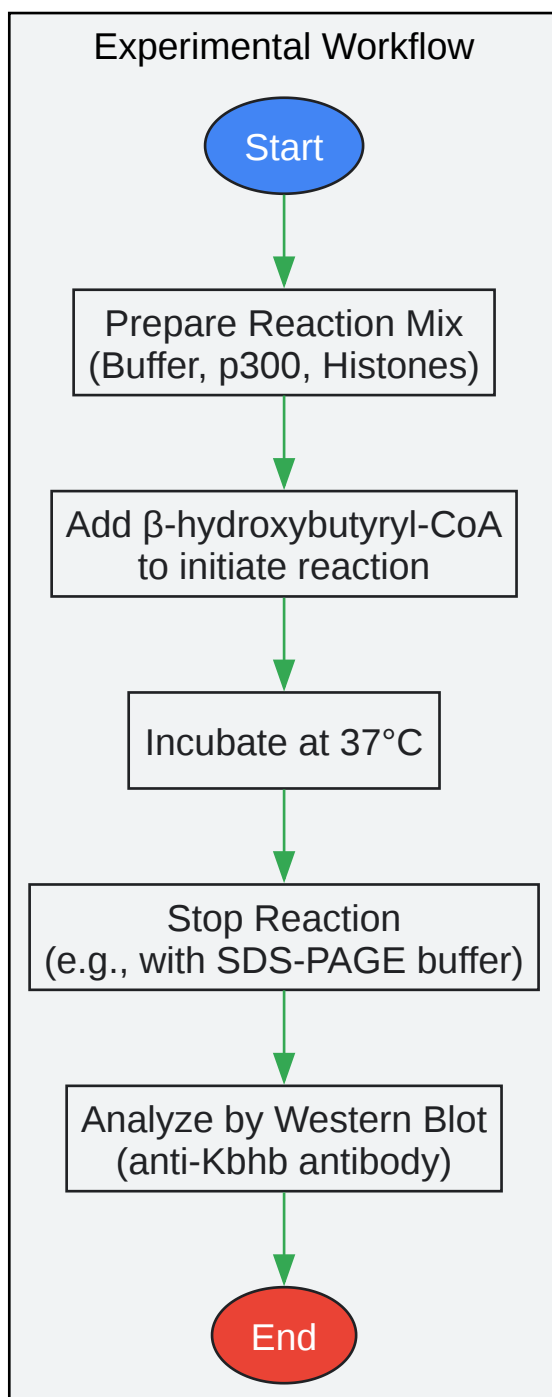
The IC₅₀ values for the removal of β -hydroxybutyrylation are not yet well-established. However, the IC₅₀ values of common HDAC inhibitors for deacetylation can serve as a starting point for investigating their effects on de- β -hydroxybutyrylation.

Inhibitor	Target HDACs	IC ₅₀ (nM) for Deacetylation
Trichostatin A (TSA)	Class I/II HDACs	~1-10
Sodium Butyrate	Class I/IIa HDACs	~0.1-1 mM
SAHA (Vorinostat)	Class I/II/IV HDACs	~50-100

Experimental Protocols

Protocol 1: In Vitro Histone β -Hydroxybutyrylation Assay

This protocol describes a method to assess the activity of the p300 histone acetyltransferase with β -hydroxybutyryl-CoA as a substrate.



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Workflow for in vitro histone β -hydroxybutyrylation assay.

Materials:

- Recombinant p300 enzyme

- Core histones or histone peptides (e.g., H3 peptide)
- High-purity β -hydroxybutyryl-CoA
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
- SDS-PAGE loading buffer
- Anti-Kbhb antibody (e.g., anti-H3K9bhb)
- Secondary antibody conjugated to HRP
- Chemiluminescence substrate

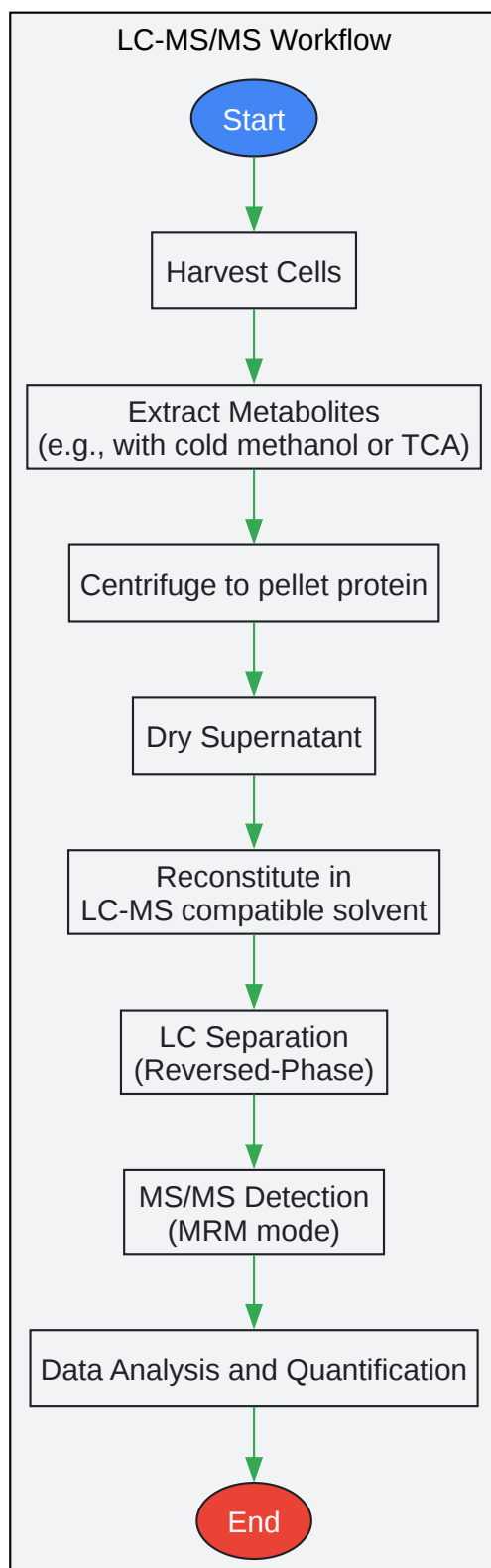
Methodology:

- Prepare the reaction mixture: In a microcentrifuge tube, combine the HAT assay buffer, recombinant p300 enzyme (e.g., 50-100 ng), and histone substrate (e.g., 1-5 μ g of core histones or histone peptide).
- Initiate the reaction: Add β -hydroxybutyryl-CoA to the reaction mixture to a final concentration of 10-100 μ M. The optimal concentration should be determined empirically.
- Incubate: Incubate the reaction at 37°C for 30-60 minutes.
- Stop the reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
- Analyze by Western Blot:
 - Separate the reaction products by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody specific for the β -hydroxybutyrylated lysine residue of interest (e.g., anti-H3K9bhb).

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence substrate and an imaging system.

Protocol 2: Quantification of β -Hydroxybutyryl-CoA by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of β -hydroxybutyryl-CoA from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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